molecular formula C14H24N2O7.2HCl B000552 Spectinomycin dihydrochloride CAS No. 21736-83-4

Spectinomycin dihydrochloride

Cat. No. B000552
CAS RN: 21736-83-4
M. Wt: 368.81 g/mol
InChI Key: BIPVCOUVVAMJMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The biosynthesis of spectinomycin involves a complex pathway where a twitch radical S-adenosyl methionine (SAM) enzyme, SpeY, catalyzes the formation of the dioxane bridge, a critical structural component. This process is thought to involve radical-mediated dehydrogenation of tetrahydrospectinomycin intermediates, showcasing the enzyme's evolutionary adaptation from epimerases to support spectinomycin's unique structure formation (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of spectinomycin dihydrochloride has been elucidated through X-ray diffraction, revealing that it crystallizes in the orthorhombic crystal system. The analysis shows that the molecule exists as a ketone hydrate rather than in a carbonyl form, with specific hydrogen bonding patterns contributing to its crystal shape and stability (Ying, 2003).

Chemical Reactions and Properties

Spectinomycin undergoes specific chemical reactions pertinent to its antibacterial action, such as binding to the bacterial 30S ribosomal subunit to inhibit protein synthesis. Resistance mechanisms against spectinomycin, such as modification by aminoglycoside nucleotidyl transferase enzymes, highlight its chemical interaction pathways and the potential for developing resistance through structural alterations of the molecule (Kanchugal P & Selmer, 2020).

Physical Properties Analysis

The physical properties of spectinomycin dihydrochloride, including its solubility and crystalline form, are crucial for its pharmacological efficacy. The ability to form stable crystals through natural cooling methods due to its solubility characteristics has been a significant focus of research, influencing the drug's formulation and delivery (Ying, 2003).

Chemical Properties Analysis

The chemical properties of spectinomycin, such as its reactivity with bacterial ribosomal RNA and the absence of misreading effects typically associated with other aminoglycosides, define its mode of action. Its structure, specifically the presence of a dioxane bridge and its configuration, plays a pivotal role in its binding affinity and antibacterial activity. Research on spectinomycin's interaction with ribosomal subunits provides insight into its mechanistic action at the molecular level, offering a basis for understanding resistance and designing new analogs with improved efficacy (Davies et al., 1965).

Scientific Research Applications

1. Analytical Methods and Detection

Spectinomycin dihydrochloride's analytical methods and detection in various forms have been a significant area of research. Elrod, Bauer, and Messner (1988) developed a method to determine Spectinomycin dihydrochloride using liquid chromatography with electrochemical detection, enhancing sensitivity and repeatability (Elrod, Bauer, & Messner, 1988). Similarly, Hussein et al. (2019) developed sensitive benzofurazan-based spectrometric methods for analyzing Spectinomycin in vials and human biological samples, demonstrating a simple, sensitive, and low-cost approach (Hussein, Salman, Ali, & Marzouq, 2019). Additionally, Phillips and Simmonds (1994) worked on the determination of Spectinomycin using cation-exchange chromatography with pulsed amperometric detection, optimizing the method for Spectinomycin and related impurities (Phillips & Simmonds, 1994).

2. Mechanism of Action and Resistance

The mechanism of action and resistance development of Spectinomycin dihydrochloride has been another key research topic. For instance, Borovinskaya et al. (2007) discovered that Spectinomycin inhibits bacterial protein synthesis by blocking translocation, trapping a distinct swiveling state of the ribosome's small subunit (Borovinskaya, Shoji, Holton, Fredrick, & Cate, 2007). Huang et al. (2016) characterized Spectinomycin resistance in Streptococcus suis, uncovering novel insights into resistance formation and dissemination mechanisms (Huang, Zhang, Song, Zhang, Zhang, Xiao, & Jin, 2016).

3. Structural and Biochemical Studies

Research on Spectinomycin dihydrochloride's structure and biochemical properties has been vital. Ying (2003) cultivated single crystals of Spectinomycin dihydrochloride and analyzed its crystal structure, revealing the molecule's existing form and hydrogen bond characteristics (Ying, 2003). In another study, Zhang et al. (2022) explored the dioxane bridge formation during Spectinomycin's biosynthesis, providing insights into the enzymatic processes involved (Zhang, Hou, Chen, Ko, Ruszczycky, Chen, Zhou, & Liu, 2022).

Safety And Hazards

Spectinomycin dihydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause drowsiness or dizziness . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Spectinomycin is used to treat susceptible strains of Neisseria gonorrhoeae . It is not available in the US, and where available, it is reserved for patients who cannot be treated with ceftriaxone . Adverse effects, including hypersensitivity reactions and fever, are rare .

properties

IUPAC Name

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O7.2ClH/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGDPGQSHLLYIK-XYQGXRRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045429
Record name Spectinomycin dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spectinomycin dihydrochloride

CAS RN

21736-83-4, 22189-32-8
Record name Spectinomycin dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spectinomycin dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4H-Pyrano[2,3-b][1,4]benzodioxin-4-one, decahydro-4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)-, hydrochloride, hydrate (1:2:5), (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPECTINOMYCIN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/296JEI210Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Spectinomycin dihydrochloride
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Citations

For This Compound
919
Citations
J Zhou, L Zhang, Y Wang, C Yan - Journal of separation …, 2011 - Wiley Online Library
… Hydrochloride in spectinomycin dihydrochloride drug products was determined in the same run with spectinomycin. Standard curve was performed with the mean values of three …
L Elrod, JF Bauer, SL Messner - Pharmaceutical research, 1988 - Springer
… The present investigation focused on the determination of bulk spectinomycin dihydrochloride. However, the performance of the described technique makes it well suited for trace-level …
Number of citations: 18 link.springer.com
LL Martin - 1971 - search.proquest.com
… From this data dilutions with non-radioactive spectinomycin dihydrochloride pentahydrate … described as that weight of spectinomycin dihydrochloride pentahydrate which yields two or …
Number of citations: 3 search.proquest.com
W Rosenbrook Jr, RE CARNEY, RS EGAN… - The Journal of …, 1975 - jstage.jst.go.jp
Spectinomycin(1), a fused ring aminocyclitol antibiotic, is of particular interest as a substrate for chemical modification because it does not share the ototoxic and nephrotoxic properties …
Number of citations: 13 www.jstage.jst.go.jp
RC Thomas - The Journal of Antibiotics, 1982 - jstage.jst.go.jp
… Treatment of an aqueous solution of spectinomycin dihydrochloride with oxygen in the presence of a platinum catalyst results in the removal of the N-methyl groups, affording mixtures of …
Number of citations: 2 www.jstage.jst.go.jp
RR Willcox - Brit. J. Clin. Practice, 1975 - cabdirect.org
Spectinomycin dihydrochloride seems to be an improvement on the sulfate. For treatment, 2.0 g powder were dissolved in 3.2 ml of bacteriostatic water containing 9 mg/ml benzyl …
Number of citations: 4 www.cabdirect.org
RE Carney, W Rosenbrook Jr - The Journal of Antibiotics, 1977 - jstage.jst.go.jp
… C, 47.65; H, 7.06; N, 7.62 N,N'-Dicarbobenzoxy spectinomycin (9) Spectinomycin dihydrochloride pentahydrate (100g, 0.22 moles) was dissolved in 1 liter 10% aqueous sodium …
Number of citations: 6 www.jstage.jst.go.jp
VS Rajan, YO Leong - Singapore Med J, 1972 - smj.sma.org.sg
… Spectinomycin dihydrochloride is effective and safe in the treatment of gonorrhoea. … Our grateful thanks to Upjohn for supplying Spectinomycin dihydrochloride this study. …
Number of citations: 3 smj.sma.org.sg
鲍颖, 王静康, 王永莉, 戚振, 王宏斌 - 天津大学学报: 英文版, 2003 - cqvip.com
… 摘要 :The growth mechanism of spectinomycin dihydrochloride crystal in pure water and … It was demonstrated that the growth mechanism of spectinomycin dihydrochloride crystal was …
Number of citations: 1 www.cqvip.com
I Phillips, C Warren - Journal of Antimicrobial Chemotherapy, 1975 - academic.oup.com
… Wagner, JG, Novak, E., Leslie, LG & Metzler, CM Absorption, distribution, and elimination of spectinomycin dihydrochloride in man. Internationale Zeitschrift fur Klinische …
Number of citations: 30 academic.oup.com

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